3-(aminomethyl)adamantan-1-ol hydrochloride
Description
Properties
CAS No. |
128487-54-7 |
|---|---|
Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 3 Aminomethyl Adamantan 1 Ol Hydrochloride
Retrosynthetic Analysis of the Adamantane (B196018) Core in Relation to 3-(aminomethyl)adamantan-1-ol (B1269787) Hydrochloride
Retrosynthetic analysis of 3-(aminomethyl)adamantan-1-ol hydrochloride reveals a synthetic pathway originating from simpler, often commercially available, adamantane precursors. The target molecule possesses two key functional groups at the bridgehead positions C1 and C3: a hydroxyl group and an aminomethyl group.
A primary disconnection strategy involves targeting the carbon-nitrogen bond of the aminomethyl group. This leads back to a 3-(halomethyl)adamantan-1-ol or a related electrophile and an ammonia (B1221849) equivalent. Another logical disconnection is at the carbon-oxygen bond, suggesting a 3-(aminomethyl)adamantane that could be hydroxylated.
However, the most common and practical retrosynthetic approach simplifies the molecule to precursors where the functional groups are introduced sequentially onto the adamantane core. This strategy often begins with a monosubstituted adamantane, such as adamantane-1-carboxylic acid or adamantane-1-ol. The main challenge then becomes the regioselective introduction of the second functional group at the C3 position, as all tertiary bridgehead positions (3, 5, and 7) are electronically similar. Therefore, synthetic routes must employ directing effects or specific reaction conditions to achieve the desired 1,3-substitution pattern. A common precursor in this pathway is 3-amino-1-adamantanol, which can be derived from adamantane itself through nitration and hydroxylation steps. kaimosi.comgoogle.com The aminomethyl group can then be constructed from the amino group via transformations like reductive amination or cyanation followed by reduction.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of 1,3-disubstituted adamantanes, including the target compound, relies on a range of chemical transformations that have evolved from classical methods to more refined contemporary approaches. nih.gov
Multi-step Synthetic Strategies from Adamantane Precursors
A prevalent strategy for synthesizing 1,3-disubstituted adamantanes begins with adamantane itself or readily available monosubstituted derivatives. A route to the closely related intermediate, 3-amino-1-adamantanol, illustrates this multi-step approach.
One documented pathway starts with adamantane, which undergoes a Ritter reaction with a nitrile compound in the presence of a strong acid. patsnap.com This introduces an acetamido group at a bridgehead position. Subsequent hydroxylation can be achieved, followed by hydrolysis of the amide to yield 3-amino-1-adamantanol. kaimosi.com Another approach involves the direct functionalization of adamantane. For instance, adamantanamine hydrochloride can be treated with a mixture of sulfuric and nitric acid to introduce a nitro group, which is then followed by a hydroxylation step to produce 3-amino-1-adamantanol. google.com
Starting from adamantane carboxylic acid, a different sequence of reactions can be employed. This may involve bromination, an azido (B1232118) substitution via the Curtius rearrangement, and subsequent hydrolysis to furnish the 3-amino-1-adamantanol intermediate. researchgate.net The synthesis of 3-amino-1-adamantanemethanol, a structurally similar compound, has been achieved from adamantane carboxylic acid through a Ritter reaction, hydrolysis, and reduction, achieving a total yield of 43%. researchgate.net These intermediates are pivotal, as the primary amino group can be further elaborated to the required aminomethyl functionality.
Regioselective and Stereoselective Synthesis Approaches
The key challenge in synthesizing 1,3-disubstituted adamantanes is achieving high regioselectivity. The adamantane cage is composed of four equivalent tertiary bridgehead carbons (1, 3, 5, 7) and six equivalent secondary methylene (B1212753) carbons. Functionalization often occurs preferentially at the more reactive bridgehead positions. When one bridgehead position is already substituted, the challenge lies in directing the second substitution to the opposite C3 position over the adjacent C5 or C7 positions.
Radical-based functionalization reactions offer a powerful tool for direct C-H bond conversion. nih.gov These methods can exhibit impressive regioselectivity for the tertiary C-H bonds characteristic of the adamantane bridgehead positions. nih.gov For instance, hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) to produce 3-(1-aminoethyl)adamantan-1-ol (B1677114) has been achieved with selectivity using systems like H2O-CBrCl3. researchgate.net Such methods rely on the subtle electronic and steric differences between the bridgehead positions to control the site of reaction.
Since 3-(aminomethyl)adamantan-1-ol is an achiral molecule, stereoselectivity is not a concern for its synthesis. However, for chiral derivatives, enantioselective desymmetrization of 1,3-disubstituted adamantanes via rhodium-catalyzed C-H bond amination has been explored. researchgate.net
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is crucial for maximizing yields and purity in multi-step syntheses. For the synthesis of adamantane derivatives, this involves careful selection of catalysts, solvents, and reaction temperatures.
In the synthesis of 3-amino-1-adamantanol from adamantane, a patented method describes mixing adamantane with a strong acid, followed by the dropwise addition of a nitrile compound. The reaction proceeds at 40-60°C for 1-10 hours. patsnap.com Another process starting from amantadine (B194251) hydrochloride involves nitration at 0-5°C using a mixture of nitric and sulfuric acid, followed by hydroxylation. google.com This method reports a yield of 63%. google.com An improved version of this process claims higher efficiency, making it more suitable for industrial production by avoiding costly raw materials like amantadine. kaimosi.com
The synthesis of the related 1,3-adamantanediol (B44800) has been extensively studied, with various catalysts including palladium, ruthenium, and molybdenum being employed to improve yields, which are often below 40% due to poor selectivity. acs.org A high-yield (95%) method was developed by converting 3-hydroxyadamantane-1-carboxylic acid into 1,3-dichloro adamantane, which is then hydrolyzed. acs.org These optimization studies for similar 1,3-disubstituted adamantanes provide valuable insights applicable to the synthesis of this compound.
| Starting Material | Target Intermediate | Key Reactions | Reported Yield | Reference |
|---|---|---|---|---|
| Adamantane Carboxylic Acid | 3-Amino-1-adamantanol | Bromination, Curtius Rearrangement, Hydrolysis | 34% | researchgate.net |
| Adamantane Carboxylic Acid | 3-Amino-1-adamantanemethanol | Ritter Reaction, Hydrolysis, Reduction | 43% | researchgate.net |
| Amantadine Hydrochloride | 3-Amino-1-adamantanol | Nitration, Hydroxylation | 63% | google.com |
| 3-Hydroxyadamantane-1-carboxylic acid | 1,3-Adamantanediol | Chlorination, Decarbonylation, Hydrolysis | 95% | acs.org |
Isolation and Purification Techniques for Research-Scale Synthesis
On a research scale, the isolation and purification of this compound and its precursors involve standard laboratory techniques. After the reaction is complete, a typical workup procedure involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent.
Given that the final product is a hydrochloride salt, it is often isolated by precipitation or crystallization from a suitable solvent system. The crude product can be dissolved in a minimal amount of a polar solvent (like isopropanol (B130326) or ethanol) and then precipitated by the addition of a non-polar solvent (such as diethyl ether or hexane). This process is often effective in removing non-polar impurities.
For intermediates that are free bases or neutral compounds, column chromatography on silica (B1680970) gel is a common purification method. The choice of eluent is critical to achieve good separation of the desired product from byproducts and unreacted starting materials. Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For hydrochloride salts, melting point determination and elemental analysis are also standard characterization methods.
Derivatization and Functionalization Strategies Utilizing this compound as a Building Block
This compound is a bifunctional building block, possessing a primary amine (unmasked from its salt form) and a tertiary alcohol. These two functional groups can be selectively modified to create a diverse library of more complex molecules. The rigid adamantane core ensures that the spatial relationship between these functional groups is maintained in the resulting derivatives.
The primary amine is a versatile handle for a wide range of chemical transformations. It can readily undergo:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Isocyanate and Isothiocyanate Formation: Conversion into highly reactive isocyanates or isothiocyanates, which are precursors for ureas, thioureas, and carbamates. nih.gov
The tertiary hydroxyl group is generally less reactive than the primary amine. However, it can be functionalized through:
O-Alkylation: Reaction with alkyl halides under basic conditions to form ethers.
Esterification: Reaction with activated carboxylic acids to form esters, although this can be sterically hindered at the bridgehead position.
The orthogonal reactivity of the amino and hydroxyl groups allows for sequential functionalization, making this compound a valuable scaffold in the construction of molecules for medicinal chemistry and materials science applications. researchgate.net
Chemical Modifications at the Primary Amino Group
The primary amino group in 3-(aminomethyl)adamantan-1-ol serves as a key handle for a variety of chemical modifications, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.
Acylation: The reaction of the primary amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of amide derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. For instance, the acylation of similar aminoadamantane derivatives has been widely reported in the literature, showcasing the feasibility of this reaction. The resulting amides can exhibit a range of biological activities, and this method provides a straightforward way to explore structure-activity relationships.
Alkylation: Direct alkylation of the primary amino group can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products. A more controlled approach to introduce alkyl groups is through reductive amination.
Reductive Amination: This powerful two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.org Reductive amination offers a high degree of control and is a versatile method for synthesizing a diverse library of N-substituted derivatives of 3-(aminomethyl)adamantan-1-ol. For example, the reaction with various aldehydes and ketones can introduce a wide array of alkyl and aryl substituents. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Potential Advantages |
|---|---|---|---|
| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | Amides | Straightforward reaction, allows introduction of diverse acyl groups. |
| Alkylation | Alkyl halide, base | Secondary and tertiary amines | Direct introduction of alkyl groups, but can lead to over-alkylation. |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., dichloromethane) | Secondary and tertiary amines | High selectivity, broad substrate scope, mild reaction conditions. wikipedia.orgresearchgate.net |
Chemical Modifications at the Tertiary Hydroxyl Group
The tertiary hydroxyl group at the 1-position of the adamantane cage presents another site for chemical modification, primarily through esterification and etherification reactions. These transformations can further modulate the physicochemical properties of the parent molecule.
Esterification: The formation of esters from the tertiary hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base. The steric hindrance of the tertiary alcohol might necessitate harsher reaction conditions or the use of more potent catalysts.
Etherification: The synthesis of ethers from the tertiary hydroxyl group can be accomplished via the Williamson ether synthesis. acs.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. acs.org Due to the steric bulk around the tertiary hydroxyl group, the choice of a strong, non-nucleophilic base is crucial to favor the formation of the alkoxide without causing elimination reactions.
| Reaction Type | Reagents and Conditions | Product Type | Potential Challenges |
|---|---|---|---|
| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4); or Acyl chloride/anhydride, base | Esters | Steric hindrance of the tertiary alcohol may require forcing conditions. researchgate.net |
| Etherification | Strong base (e.g., NaH), alkyl halide | Ethers | Potential for elimination side reactions due to steric hindrance. acs.org |
Transformations Involving the Adamantane Cage for Novel Structures
The robust and rigid adamantane cage is not merely a passive scaffold but can itself be the subject of chemical transformations to generate novel and complex molecular architectures. These transformations often leverage the unique reactivity of the C-H bonds of the adamantane core.
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.govrsc.org In the context of adamantane derivatives, this approach allows for the introduction of various functional groups at the bridgehead (tertiary) or methylene (secondary) positions. Radical-mediated reactions, often initiated by photoredox catalysis, have proven effective for the selective functionalization of the strong C-H bonds of the adamantane cage. nih.govarkat-usa.org These methods can be used to install alkyl, aryl, and other functional groups, significantly expanding the chemical space accessible from 3-(aminomethyl)adamantan-1-ol.
Furthermore, rearrangement reactions of the adamantane skeleton, such as ring expansion or contraction, can lead to the formation of unique polycyclic structures. acs.orgarkat-usa.org While these transformations often require specific precursors and harsh conditions, they offer a pathway to novel cage systems with potentially interesting biological properties. For instance, the synthesis of homoadamantane (B8616219) derivatives through ring expansion of adamantan-2-one has been reported. acs.org The presence of the aminomethyl and hydroxyl groups on the 3-(aminomethyl)adamantan-1-ol scaffold would need to be considered and potentially protected during such transformations.
Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. The synthesis of adamantane derivatives is no exception, with research focusing on the use of more environmentally benign reagents, solvents, and catalysts.
In the context of synthesizing 3-(aminomethyl)adamantan-1-ol and its derivatives, several green chemistry principles can be applied. For instance, the use of solid acid catalysts, such as zeolites, in the isomerization reactions for adamantane synthesis can replace corrosive and difficult-to-recycle Lewis acids like aluminum chloride. researchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another important green approach. rsc.org The Biginelli reaction, a multi-component reaction for the synthesis of dihydropyrimidines, has been successfully applied to adamantane derivatives under solvent-free conditions, demonstrating the feasibility of this approach. rsc.org
Furthermore, the use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and environmentally friendly alternative for certain synthetic steps. nih.gov While specific applications to 3-(aminomethyl)adamantan-1-ol may not be widely reported, the potential for enzymatic resolutions or functional group modifications exists and warrants further exploration. The development of photocatalytic C-H functionalization methods also aligns with green chemistry principles, as these reactions can often be performed under mild conditions using light as a renewable energy source. rsc.org
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 3 Aminomethyl Adamantan 1 Ol Hydrochloride Derivatives
In Vitro Studies of Ligand-Receptor Interactions and Target Engagement for Related Compounds
In vitro studies are fundamental to characterizing the molecular mechanisms of action for novel compounds. For derivatives related to 3-(aminomethyl)adamantan-1-ol (B1269787), these investigations have centered on identifying their binding affinities, functional activities at various CNS receptors, and their impact on cellular signaling pathways.
Receptor Binding Affinities and Selectivity Profiles (e.g., NMDA receptors, other CNS targets)
Derivatives of aminoadamantane have been extensively studied for their interaction with N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and neuronal function. However, the binding affinity and selectivity can vary significantly based on the specific substitutions on the adamantane (B196018) cage.
Studies on related 1-aminoadamantanes, such as amantadine (B194251) and memantine (B1676192), have demonstrated their ability to act as non-competitive NMDA receptor antagonists. nih.goviipseries.org These compounds bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. nih.gov Research has also revealed that the binding affinity of these channel blockers can differ across various brain regions, suggesting a heterogeneity of NMDA receptor subtypes. nih.gov For instance, saturation experiments using [3H]MK-801, a high-affinity NMDA channel blocker, showed different binding affinities in the cortex versus the cerebellum. nih.gov
In addition to the NMDA receptor, some aminoadamantane derivatives have been tested for their affinity at other CNS targets, such as the sigma (σ) binding site. A study of various 1-aminoadamantane derivatives in post-mortem human frontal cortex homogenates revealed a range of affinities for the sigma site. nih.gov
| Compound | Ki (μM) |
|---|---|
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 |
| Amantadine | 20.25 |
| Memantine | 19.98 |
Data sourced from Kornhuber et al., 1993. nih.gov
Functional Assays for Agonist, Antagonist, or Modulatory Activities
Functional assays confirm the biological effect of ligand binding. For aminoadamantane derivatives, these assays have largely characterized them as antagonists or modulators of ion channels.
The antagonistic activity of memantine at the NMDA receptor is a key aspect of its mechanism. It exhibits unique properties of selective inhibition of abnormally active NMDA receptor channels while preserving normal physiological activity. nih.gov This functional profile is considered crucial for its neuroprotective effects.
Interestingly, not all neuroactive adamantane derivatives function through NMDA receptor antagonism. A study on 5-hydroxyadamantane-2-on found that, unlike memantine, it does not block NMDA receptors. nih.govnih.gov Its neuroprotective and cerebrovascular effects are mediated through a different mechanism, which appears to involve the GABAergic system, as its effects were eliminated by the GABAA receptor antagonist bicuculline (B1666979). nih.govnih.gov Furthermore, other research has identified adamantane-based ligands that function as antagonists for the thermosensory TRPM8 channel, highlighting the versatility of the adamantane scaffold in modulating different ion channels. nih.gov
Cellular Pathway Modulation and Signal Transduction Studies
Beyond direct receptor interaction, research has delved into the downstream cellular pathways modulated by adamantane derivatives. These studies provide a more comprehensive understanding of their integrated effects on neuronal function and survival.
Amantadine, for example, has been shown to have a dual mechanism that combines its known NMDA receptor inhibition with the activation of the astroglial cystine/glutamate (B1630785) antiporter (system Xc−). mdpi.com The activation of system Xc− can contribute to neuroprotection through the synthesis of glutathione, a major cellular antioxidant. mdpi.com This suggests that amantadine's therapeutic profile may result from a synergistic action on both neuronal and glial targets.
Other signaling pathways implicated in the action of adamantane derivatives include those critical for cell survival, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov The modulation of these pathways can significantly alter cellular responses to stress and injury, thereby contributing to neuroprotective outcomes.
In Vivo Preclinical Efficacy Models for Derivatives (Excluding Human Clinical Data, Dosage, and Adverse Effects)
Preclinical in vivo studies using animal models are essential for evaluating the therapeutic potential of new compounds in a complex biological system. For derivatives of 3-(aminomethyl)adamantan-1-ol, these models have primarily focused on neurological conditions where neuroprotection is a key therapeutic goal.
Animal Models for Neurological Conditions (e.g., neuroprotection, behavioral models)
Animal models of brain ischemia have been used to demonstrate the neuroprotective efficacy of certain adamantane derivatives. In a study involving rats subjected to permanent occlusion of the middle cerebral artery, the administration of 5-hydroxyadamantane-2-on was shown to promote the recovery and regeneration of neural cells, axons, and glial cells. nih.govnih.gov
The same compound was also tested in a rat model of hypergravity ischemia. The results indicated a significant increase in the survival rate of animals treated with 5-hydroxyadamantane-2-on compared to the control group, further confirming its potent neuroprotective activity. nih.govnih.gov These studies are particularly noteworthy as they demonstrate significant neuroprotective effects from an adamantane derivative that does not act as an NMDA receptor antagonist, pointing to alternative therapeutic mechanisms for this class of compounds. nih.govnih.gov
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic biomarkers are used in animal studies to measure the biological effect of a compound in relation to its mechanism of action. These markers provide objective evidence of target engagement and physiological response.
In the investigation of 5-hydroxyadamantane-2-on in ischemic rats, local cerebral blood flow was a key pharmacodynamic biomarker. Using a laser flowmeter, researchers observed that the compound caused a significant and sustained increase in cerebral blood flow in the ischemic brain. nih.gov This cerebrovascular effect is a critical component of its neuroprotective action.
To further elucidate the mechanism, the study also analyzed the role of the GABAergic system. The observation that the cerebrovascular effects of 5-hydroxyadamantane-2-on were eliminated by the GABAA antagonist bicuculline provides strong evidence that this system is involved in its mechanism of action and serves as a relevant pharmacodynamic marker. nih.govnih.gov
| Biomarker | Observation |
|---|---|
| Local Cerebral Blood Flow | Slowly developing increase, reaching a peak of 76.5% improvement after 60 minutes. |
| Effect of Bicuculline (GABAA Antagonist) | Eliminated the cerebrovascular effects of the compound. |
Elucidation of in vivo Mechanisms of Action at a Molecular and Cellular Level
The in vivo mechanisms of action for derivatives of 3-(aminomethyl)adamantan-1-ol and related adamantane compounds are multifaceted, often involving modulation of neurotransmitter systems, neuroinflammation, and gene expression. Research into novel compounds incorporating the 3-amino-1-adamantanol moiety has demonstrated neurogenic and neuroplastic properties, suggesting potential for treating cognitive disorders. nih.gov These effects may be linked to the ability of such molecules to control neuroinflammation pathways. nih.gov
A key area of investigation has been their impact on hippocampal function, a brain region critical for learning and memory. In studies using diabetic mice with cognitive impairment, novel adamantane derivatives have been shown to influence the gene expression levels of Brain-Derived Neurotrophic Factor (Bdnf) and Caveolin-1 (Cav1) in hippocampal tissues. nih.gov Diabetes models exhibited a significant decrease in the expression of both Bdnf and Cav1, and treatment with these derivatives aimed to counteract these changes, suggesting a molecular mechanism tied to promoting neural plasticity and cellular health. nih.gov
Beyond neuroprotection, the adamantane scaffold is a core component of drugs targeting various central nervous system (CNS) pathways. The well-established mechanism for memantine, a related aminoadamantane, is its role as a moderate, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This action helps to normalize glutamatergic transmission, which is disrupted in neurodegenerative diseases. Other adamantane derivatives have been developed to target AMPA and KATP channels, as well as the GABAergic system, highlighting the versatility of this scaffold in modulating neuronal excitability and communication in vivo. nih.gov The pronounced lipophilicity of the adamantane moiety is a critical factor in these CNS-targeted actions, as it often enhances the permeability of the compound across the blood-brain barrier, allowing it to reach its intended targets within the brain. nih.gov
Structure-Activity Relationship (SAR) and Structural Analogs Research Pertaining to the 3-(aminomethyl)adamantan-1-ol Moiety
The rigid, three-dimensional structure of the adamantane nucleus serves as a unique and valuable scaffold in medicinal chemistry, allowing for the precise spatial orientation of functional groups to explore interactions with biological targets. publish.csiro.au Research into the structure-activity relationships (SAR) of 3-(aminomethyl)adamantan-1-ol and its analogs has been crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The adamantane cage itself is a primary pharmacophoric feature, primarily due to its steric bulk and high lipophilicity. researchgate.netnih.gov This lipophilic character is instrumental in enhancing a molecule's ability to cross cellular membranes and the blood-brain barrier. nih.gov The cage structure provides a rigid anchor, which can minimize the possible conformations a molecule can adopt, potentially leading to a more favorable interaction with a specific binding site. nih.gov
Pharmacophore models have been developed for specific targets. For instance, a model for sigma-2 (σ2) receptor ligands based on adamantane identified several key features:
One hydrophobic (HY) region, fulfilled by the adamantane cage.
One aromatic ring.
One hydrogen-bond-acceptor group.
One positive ionizable feature. nih.gov
This demonstrates that the adamantane scaffold primarily serves as a bulky, hydrophobic element that orients other necessary functional groups for optimal receptor binding. researchgate.net Its unique structure allows it to fit into cavities of various host molecules and act as a blocking agent for ion channels. nih.gov
The biological activity of adamantane derivatives is highly sensitive to the nature and position of substituents on the cage. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.
For some targets, such as the influenza A M2 ion channel, increasing the size of N-substituents on the amino group of amantadine leads to diminished activity. nih.gov Similarly, substitution at the tertiary (bridgehead) positions of the adamantane nucleus was found to be detrimental to its antiviral activity. nih.gov
Conversely, for other molecular targets, substituent changes can be beneficial. In the development of cyclin-dependent kinase (CDK) inhibitors, purine (B94841) derivatives featuring an adamantane moiety linked at position 6 showed that the presence of polar functional groups (like oxo or hydroxy) in the linker positively influenced inhibitory activity against CDK2/cyclin E. mdpi.com In contrast, compounds with a non-polar linker displayed weak or no activity. mdpi.com This highlights that while the adamantane core provides lipophilicity, appropriate polar groups are often necessary for specific hydrogen bonding interactions within the target's active site.
The position of substitution is also critical. A study of adamantylated purine derivatives showed that a para-substituted benzylamine (B48309) derivative displayed 4.3-fold higher activity than its meta-analogue, indicating a strict spatial requirement for optimal target engagement. mdpi.com
The following table summarizes the impact of substituent variations on the biological activity of selected adamantane derivatives.
| Adamantane Core/Analog | Substituent Variation | Target | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Amantadine | Increasing size of N-substituents | Influenza A M2 Channel | Diminished activity | nih.gov |
| Amantadine | Substitution at tertiary positions | Influenza A M2 Channel | Detrimental to activity | nih.gov |
| Adamantane-Purine Hybrids | Polar (oxo, hydroxy) vs. non-polar linker | CDK2/cyclin E | Polar groups increased inhibitory activity | mdpi.com |
| Adamantane-Purine Hybrids | Para- vs. Meta-substitution on benzylamine linker | CDK2/cyclin E | Para-substituted analog was 4.3x more active | mdpi.com |
The predictable structure of the adamantane scaffold makes it an excellent candidate for rational drug design. Researchers have systematically synthesized libraries of analogs to probe SAR and optimize for specific therapeutic goals.
One approach involves the condensation reaction of 3-amino-1-adamantanol with various aromatic aldehydes to create a series of new derivatives. nih.gov This allows for the exploration of how different aromatic substituents affect biological properties, such as neurogenic and anti-inflammatory activity.
In the context of Alzheimer's disease, a library of 48 novel aminoadamantane derivatives was synthesized to find inhibitors of amyloid-beta (Aβ) aggregation. uwaterloo.ca This research was based on the hypothesis that the favorable lipophilicity and safety profile of the aminoadamantane scaffold could be leveraged by adding suitable pharmacophores. uwaterloo.ca The study identified potent inhibitors and provided detailed SAR data, for example, showing that a 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide derivative was a highly potent Aβ40 inhibitor. uwaterloo.ca
Furthermore, the design of σ2 receptor ligands has utilized adamantane as a rigid scaffold to better understand binding orientation. nih.gov By incorporating the adamantane core into molecules designed from a ligand-based pharmacophore model, researchers could create novel compounds and use computational tools like molecular docking to predict their binding modes and stability within the active site of the receptor. nih.gov
Biological Target Identification and Validation Studies for Novel Adamantane Derivatives
A significant area of research for novel adamantane derivatives, including those based on the 3-(aminomethyl)adamantan-1-ol moiety, is the identification and validation of their specific molecular targets. The unique physicochemical properties of the adamantane cage allow it to interact with a diverse range of biological macromolecules. publish.csiro.au
Computational methods are increasingly used to predict and identify these targets. Network pharmacology and molecular docking approaches have been successfully employed to screen for potential biological targets of adamantane derivatives related to cancer. researchgate.net These in silico studies predicted the AKT1 protein, a crucial node in cell signaling pathways, to be a core target for the most active anticancer compounds in a synthesized series. researchgate.net Subsequent molecular docking simulations identified a specific binding pocket within AKT1 where these active compounds could bind. researchgate.net
The sigma-2 (σ2) receptor is another prominent target being investigated for adamantane derivatives, particularly for applications in oncology and neurodegenerative diseases like Alzheimer's. nih.gov Novel adamantane-based compounds have been synthesized and assessed as potential σ2 receptor ligands. nih.gov In silico studies, including molecular docking and molecular dynamics simulations, suggest that these compounds bind within the active site of the σ2 receptor in a manner comparable to known high-affinity reference ligands. nih.gov This indicates that the adamantane scaffold can serve as a bioisostere for other chemical groups in designing σ2 receptor ligands, providing a useful backbone for developing therapeutics or imaging agents. nih.gov
Beyond these examples, the adamantane scaffold has been incorporated into molecules designed to interact with a wide array of targets, as summarized in the table below.
| Biological Target | Therapeutic Area | Role of Adamantane Moiety | Reference |
|---|---|---|---|
| NMDA Receptor | Neurological Disorders | Channel blocking, modulation of glutamatergic transmission | nih.gov |
| Influenza A M2 Ion Channel | Antiviral | Channel blocking, inhibition of viral replication | nih.gov |
| Sigma-2 (σ2) Receptor | Cancer, Alzheimer's Disease | Serves as a rigid, hydrophobic scaffold for ligand binding | nih.gov |
| AKT1 Protein | Cancer | Binds to a key pocket, inhibiting protein activity | researchgate.net |
| Dipeptidyl peptidase-4 (DPP-IV) | Diabetes | Orients pharmacophores for enhanced interaction with the active site | nih.gov |
| Cyclin-dependent kinases (CDKs) | Cancer | Improves pharmacological profile through lipophilicity | mdpi.com |
| 5-HT1A Serotonin Receptors | Neurological Disorders | Component of selective ligands for receptor subtype studies | nih.gov |
The validation of these targets often involves a combination of computational predictions, in vitro binding assays, and functional assays in cell lines and animal models to confirm the biological effect of the drug-target interaction.
Computational and Theoretical Studies of 3 Aminomethyl Adamantan 1 Ol Hydrochloride and Its Analogs
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 3-(aminomethyl)adamantan-1-ol (B1269787) hydrochloride, these methods would provide significant insights into its behavior at a molecular level.
Electronic Structure and Charge Distribution Analysis
The electronic structure of 3-(aminomethyl)adamantan-1-ol hydrochloride would be characterized by the interplay of the rigid, saturated adamantane (B196018) cage and its polar functional groups. The adamantane cage itself is a lipophilic and electron-donating scaffold. The introduction of the electron-withdrawing hydroxyl (-OH) and protonated aminomethyl (-CH₂NH₃⁺) groups at the bridgehead positions would create a significant dipole moment.
A charge distribution analysis would likely show a high positive charge density localized on the ammonium (B1175870) group and a negative charge density around the oxygen atom of the hydroxyl group. The chloride counter-ion would be positioned near the ammonium group due to electrostatic attraction. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be central to understanding its reactivity. The HOMO would likely be located on the adamantane cage and the oxygen atom, while the LUMO would be centered on the aminomethyl group, indicating its susceptibility to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on typical results for similar adamantane derivatives)
| Property | Predicted Value / Location |
|---|---|
| HOMO Energy | ~ -7.0 to -6.5 eV |
| LUMO Energy | ~ 1.5 to 2.0 eV |
| HOMO-LUMO Gap | ~ 8.5 to 9.0 eV |
| Highest Positive Charge | Ammonium group (-NH₃⁺) |
| Highest Negative Charge | Oxygen of the hydroxyl group (-OH) |
Molecular Geometry, Conformation, and Conformational Energetics
The adamantane cage is exceptionally rigid, and its geometry is not expected to deviate significantly upon substitution. The C-C bond lengths within the cage would be typical for sp³-hybridized carbons, around 1.54 Å, and the bond angles would be close to the ideal tetrahedral angle of 109.5°.
The primary conformational flexibility in this compound would arise from the rotation around the C-C and C-N bonds of the aminomethyl group and the C-O bond of the hydroxyl group. However, due to the steric bulk of the adamantane cage, the rotational barriers for these groups would be relatively low, and multiple conformations would likely exist in equilibrium at room temperature. The most stable conformer would likely be one that minimizes steric hindrance and allows for potential intramolecular hydrogen bonding between the hydroxyl group and the aminomethyl group, although the protonated state of the amine might favor intermolecular interactions with the chloride ion and solvent molecules.
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound would be dictated by its functional groups. The protonated aminomethyl group is generally unreactive towards electrophiles but could undergo deprotonation to the free amine, which is a good nucleophile. The hydroxyl group can act as a nucleophile or be protonated to form a good leaving group. The adamantane cage itself is generally unreactive, but the bridgehead positions are susceptible to radical reactions under harsh conditions.
Computational studies could predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP) map. The MEP would show a region of high positive potential around the ammonium group, making it a site for nucleophilic attack, and a region of negative potential around the hydroxyl oxygen, making it a site for electrophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are instrumental in predicting how a molecule like this compound might interact with biological targets, such as enzymes or receptors. Adamantane derivatives are known to be ligands for various targets, including viral ion channels and enzymes like dipeptidyl peptidase-4 (DPP-4).
Modeling Binding Modes within Receptor Pockets
Molecular docking simulations would place the this compound molecule into the active site of a target protein in various orientations and conformations to predict the most favorable binding mode. The rigid and lipophilic adamantane cage would likely occupy a hydrophobic pocket within the receptor. The polar hydroxyl and aminomethyl groups would be crucial for forming specific hydrogen bonds and electrostatic interactions with polar amino acid residues in the active site. For instance, in the context of DPP-4 inhibitors, the amino group is known to form a key interaction with glutamic acid residues in the active site.
Estimation of Binding Energies and Affinities
Following docking, molecular dynamics simulations could be used to refine the binding pose and estimate the binding free energy. These simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic picture of the interaction. The binding affinity is a measure of the strength of the interaction, and its computational estimation is crucial for predicting the potency of a potential drug molecule.
The binding energy would be a sum of various contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty. The bulky adamantane cage would contribute significantly through hydrophobic interactions, while the functional groups would provide specificity through hydrogen bonding.
Table 2: Hypothetical Binding Affinity of this compound to a Generic Receptor (Note: These values are purely illustrative and would depend on the specific biological target)
| Interaction Type | Contributing Moieties | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrophobic Interactions | Adamantane Cage | -5 to -10 |
| Hydrogen Bonding | -OH and -NH₃⁺ groups | -2 to -5 |
| Electrostatic Interactions | -NH₃⁺ group and Cl⁻ with charged residues | -3 to -7 |
| Total Estimated Binding Affinity | -10 to -22 |
Conformational Changes and Stability of Ligand-Protein Complexes
The three-dimensional conformation of a ligand and its stability within a protein's binding pocket are critical determinants of its biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate these aspects.
Molecular Docking and Binding Modes: Docking studies on adamantane derivatives have provided valuable insights into their binding mechanisms. For instance, in the context of influenza A M2 proton channel inhibitors, the adamantane cage of amantadine (B194251) and rimantadine (B1662185) analogs typically orients towards the N-terminus of the virus, binding within a hydrophobic pocket formed by residues such as Val27, Ala30, and Ser31. mdpi.com The bulky adamantane moiety can displace water molecules within the pore, leading to complex stabilization through hydrophobic interactions. mdpi.com Similarly, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors have been performed to predict their binding affinity and interactions within the active site. nih.gov While specific docking studies for this compound are not extensively reported, its structural similarity to other adamantane amines suggests it would likely adopt a comparable binding mode in relevant protein targets, with the adamantane core occupying a hydrophobic pocket.
Molecular Dynamics Simulations and Complex Stability: Molecular dynamics simulations offer a dynamic view of the ligand-protein complex, providing information on its stability and conformational changes over time. MD simulations of adamantane derivatives complexed with proteins, such as analgesic protein glutamate (B1630785) receptors, have been used to assess the stability of the complex. ksu.edu.sa Parameters like the root mean square deviation (RMSD) of the protein backbone and the ligand, as well as the number of hydrogen bonds formed, are monitored throughout the simulation to evaluate stability. semanticscholar.org For adamantane-based compounds, the stability of the complex is often attributed to the strong hydrophobic interactions between the adamantane cage and non-polar residues in the binding pocket. mdpi.com
| Parameter | Typical Findings in Adamantane-Protein Complexes | Significance |
| Binding Energy | Favorable binding energies are often observed due to hydrophobic and van der Waals interactions of the adamantane cage. | Indicates the strength of the interaction between the ligand and the protein. |
| RMSD | Low RMSD values for both the protein and the ligand over the simulation time suggest a stable complex. | Measures the deviation of the complex from its initial conformation, indicating stability. |
| Hydrogen Bonds | The number and persistence of hydrogen bonds between the ligand's functional groups (e.g., amine, hydroxyl) and the protein contribute to stability. | Key non-covalent interactions that anchor the ligand in the binding site. |
| Conformational State | The adamantane cage often induces specific conformational arrangements in the binding pocket to accommodate its bulky structure. | The "induced fit" can be crucial for biological activity. |
In Silico Property Prediction and Chemoinformatics
Chemoinformatics and in silico prediction tools are indispensable in modern drug discovery for estimating the pharmacokinetic properties of compounds, thereby reducing the time and cost associated with experimental studies.
The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for CNS-active compounds. In silico models for predicting BBB permeability are often based on physicochemical properties such as lipophilicity, molecular weight, and polar surface area. nih.gov
Adamantane derivatives are known for their lipophilic nature, which generally favors BBB penetration. nih.gov The incorporation of an adamantane moiety can enhance the ability of a molecule to cross biological membranes. nih.gov Various computational models, including those based on quantitative structure-activity relationships (QSAR) and machine learning, have been developed to predict the logBB (logarithm of the brain-to-blood concentration ratio) of compounds. researchgate.net For adamantane analogs, these models often highlight the positive contribution of the lipophilic cage to BBB permeability. However, the presence of polar functional groups, such as the amine and hydroxyl groups in 3-(aminomethyl)adamantan-1-ol, can modulate this property.
| In Silico Model | Predicted Property | Relevance for this compound |
| logP/logD Calculation | Lipophilicity | The adamantane core contributes to high lipophilicity, but the polar groups will decrease it. The hydrochloride salt form will further increase water solubility. |
| Polar Surface Area (PSA) | Membrane permeability | The presence of -NH2 and -OH groups increases the PSA, which can potentially reduce passive diffusion across the BBB. |
| Blood-Brain Barrier Score | Likelihood of CNS penetration | A composite score based on multiple molecular descriptors to predict BBB permeability. The balance of lipophilicity and polarity will be a key determinant. |
| Caco-2 Permeability Models | Intestinal absorption | Predicts the rate of drug transport across the intestinal epithelial barrier, serving as a surrogate for oral absorption. |
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug design for optimizing the balance between potency and physicochemical properties.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.
Lipophilic Ligand Efficiency (LLE): LLE, also known as lipophilic efficiency (LipE), assesses the relationship between a compound's potency (pIC50 or pKi) and its lipophilicity (logP or logD). It is calculated as pIC50 - logP. A higher LLE value (typically > 5) is often associated with a better balance of properties and a lower risk of off-target effects and toxicity. sciforschenonline.orgresearchgate.net
For adamantane derivatives, the inherent lipophilicity of the adamantane cage can sometimes lead to lower LLE values if the increase in potency does not sufficiently outweigh the increase in lipophilicity. sciforschenonline.org Therefore, medicinal chemists often focus on introducing polar groups or optimizing interactions to improve LLE. The presence of the aminomethyl and hydroxyl groups in 3-(aminomethyl)adamantan-1-ol is a strategic modification to enhance polarity and potentially improve its LLE profile compared to a simple aminoadamantane.
| Metric | Formula | Desirable Range | Significance for Adamantane Derivatives |
| Ligand Efficiency (LE) | ΔG / N_heavy | > 0.3 kcal/mol per heavy atom | Helps in selecting smaller, more efficient fragments for lead optimization. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Guides the optimization of potency while controlling lipophilicity to improve ADMET properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adamantane Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Numerous QSAR studies have been conducted on adamantane derivatives for various biological targets. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for adamantane-based inhibitors of the influenza M2 channel. mdpi.com These models use steric and electrostatic fields to correlate the structural features of the molecules with their inhibitory activity. The resulting contour maps can guide the design of more potent inhibitors by indicating regions where bulky or electronegative groups are favored or disfavored.
| QSAR Model Type | Descriptors Used | Application to Adamantane Derivatives |
| 2D-QSAR | Topological, electronic, and physicochemical descriptors | To establish general relationships between molecular properties and activity. |
| 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields | To provide a 3D visualization of the structural requirements for optimal activity, guiding substituent placement. |
| Fragment-based QSAR (FB-QSAR) | Contribution of molecular fragments | To understand the impact of different parts of the molecule on activity and to design novel compounds by combining favorable fragments. |
Advanced Analytical Methodologies in the Research of 3 Aminomethyl Adamantan 1 Ol Hydrochloride
Spectroscopic Techniques for Comprehensive Structural Elucidation in Research
Spectroscopic methods are central to the structural elucidation of 3-(aminomethyl)adamantan-1-ol (B1269787) hydrochloride, offering non-destructive and highly detailed information about its atomic and molecular composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution and the solid state. For 3-(aminomethyl)adamantan-1-ol hydrochloride, standard one-dimensional ¹H and ¹³C NMR are used to verify the presence of the adamantane (B196018) backbone and the key functional groups.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to map the connectivity between protons and carbons in the rigid adamantane cage. This is crucial for unambiguously assigning the signals of the diastereotopic protons within the methylene (B1212753) bridges of the adamantane skeleton. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish long-range correlations, confirming the placement of the aminomethyl and hydroxyl groups at the C3 and C1 positions, respectively.
Solid-state NMR (ssNMR) spectroscopy, combined with quantum-chemical calculations, offers a powerful tool for characterizing the crystalline form of this compound. nih.gov It provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and hydroxyl groups, within the crystal lattice. This technique is particularly valuable for identifying polymorphism, which can significantly impact the physicochemical properties of the compound. nih.gov
| Technique | Application in this compound Research | Expected Insights |
| ¹H NMR | Verification of proton environments | Chemical shifts and coupling constants for adamantane cage, CH₂, and NH₃⁺ protons. |
| ¹³C NMR | Identification of unique carbon atoms | Chemical shifts for quaternary carbons (C1, C3), CH, and CH₂ groups of the adamantane core. |
| COSY (2D) | H-H correlation | Establishes connectivity between adjacent protons in the aminomethyl group and within the adamantane cage. |
| HSQC (2D) | Direct C-H correlation | Assigns protons to their directly attached carbon atoms. |
| HMBC (2D) | Long-range C-H correlation | Confirms the substitution pattern by showing correlations between protons and carbons separated by 2-3 bonds. |
| Solid-State NMR | Analysis of crystalline structure | Information on polymorphism, molecular packing, and intermolecular interactions in the solid state. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of 3-(aminomethyl)adamantan-1-ol. Using techniques like Electrospray Ionization (ESI), the compound would be ionized, and its mass-to-charge ratio (m/z) measured with high precision. For the free base, 3-(aminomethyl)adamantan-1-ol (C₁₁H₁₉NO), the expected exact mass is 181.1467. scbt.com HRMS can measure this value to within a few parts per million (ppm), providing strong evidence for the molecular formula. A patent for the related compound 3-amino-1-adamantanol reported an M+H⁺ ion at m/z 168.3 using ESI-MS. google.com
Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion. By inducing fragmentation, researchers can gain structural information that corroborates the proposed connectivity. Key fragmentation patterns for adamantane derivatives often involve the loss of functional groups and characteristic cleavages of the cage structure. This detailed fragmentation map serves as a molecular fingerprint, aiding in the identification of the compound in complex mixtures or in metabolite studies.
| Parameter | Description | Value for 3-(aminomethyl)adamantan-1-ol (Free Base) |
| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₉NO scbt.com |
| Molecular Weight | The mass of one mole of the substance. | 181.27 g/mol scbt.com |
| Expected Exact Mass | The calculated monoisotopic mass. | 181.1467 Da |
| Ionization Technique | Method used to generate ions for MS analysis. | Electrospray Ionization (ESI) is common. google.com |
| Primary Ion Observed | The molecular ion or pseudomolecular ion. | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing direct information about its functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary ammonium group (NH₃⁺) would appear as multiple bands in the 2800-3100 cm⁻¹ region, overlapping with the C-H stretching vibrations of the adamantane cage. Bending vibrations for the N-H group would be expected around 1500-1600 cm⁻¹.
Raman spectroscopy, being less sensitive to polar functional groups like O-H, would provide a clearer view of the hydrocarbon skeleton. The symmetric C-C stretching modes of the adamantane cage would give rise to characteristic sharp and intense peaks, which are highly useful for confirming the integrity of the core structure.
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby enabling its purification and the assessment of its purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). jfda-online.comresearchgate.net
The coupling of HPLC with a mass spectrometer (HPLC-MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. As the column eluent is introduced into the mass spectrometer, a mass spectrum is continuously acquired for the separated components. This allows for the confident identification of the main peak as this compound based on its mass-to-charge ratio. Furthermore, any impurities present, even at trace levels, can be detected and tentatively identified by their respective mass spectra. This is invaluable for monitoring the progress of a chemical reaction, identifying by-products, and developing purification strategies in a research setting.
| Parameter | Typical Conditions for Adamantane Derivatives | Purpose |
| Chromatographic Mode | Reversed-Phase (RP) | Separation of polar and non-polar compounds. |
| Stationary Phase | C18 (ODS) Column | Provides hydrophobic interactions for separation. jfda-online.com |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) | Elutes compounds from the column. jfda-online.comresearchgate.net |
| Detector 1 (HPLC) | UV Detector (at low wavelength, e.g., 220 nm) | Quantifies components lacking strong chromophores. jfda-online.com |
| Detector 2 (MS) | Mass Spectrometer (e.g., ESI-QTOF) | Provides mass and structural information for peak identification. |
| Application | Purity assessment, reaction monitoring, impurity profiling | To ensure the quality of the synthesized compound and understand the reaction process. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds within a mixture. In the synthesis of this compound, GC-MS is particularly valuable for monitoring the reaction progress by identifying volatile intermediates and potential byproducts. The synthesis may involve several steps where intermediates possess sufficient volatility to be analyzed by this method. google.comresearchgate.net
The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase, which interacts with the components of the sample at different rates, leading to their separation. As the separated components exit the column, they enter the mass spectrometer. researchgate.net
In the mass spectrometer, the molecules are ionized, typically by electron impact, causing them to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries. For instance, in the analysis of adamantane derivatives, characteristic fragments often correspond to the stable adamantyl cation or subsequent losses of functional groups.
Typical GC-MS instrument parameters for the analysis of adamantane derivatives might include using a flame ionization detector, a carrier gas like nitrogen, and a temperature program that ramps up to ensure the elution of all volatile species. researchgate.net The mass spectrometer settings could involve an electron ionization energy of 70 eV and a mass scan range of 40–400 amu. researchgate.net
Table 1: Hypothetical Volatile Intermediates in the Synthesis of 3-(aminomethyl)adamantan-1-ol and Their Potential GC-MS Signatures
| Potential Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Key Mass Fragments (m/z) |
| Adamantane | C₁₀H₁₆ | 136.23 | 136, 135, 93, 79 |
| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | 180, 135 (loss of COOH), 93, 79 |
| 3-Bromo-1-adamantanecarboxylic acid | C₁₁H₁₅BrO₂ | 259.14 | 259/261, 214/216, 135, 93 |
| 1-(Aminomethyl)adamantane | C₁₁H₁₉N | 165.28 | 165, 150, 135, 93 |
This table contains hypothetical data for illustrative purposes.
Preparative Chromatography for Compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is an essential technique for the isolation and purification of target compounds from complex mixtures, such as those resulting from chemical synthesis. warwick.ac.uk Unlike analytical HPLC, which focuses on quantification and identification of substances in small amounts, the goal of preparative HPLC is to isolate larger quantities of a pure compound for further research, analysis, or use. warwick.ac.ukshimadzu.com
In the context of this compound, preparative HPLC is employed to separate the desired product from unreacted starting materials, intermediates, and byproducts. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For polar compounds like aminoadamantane derivatives, reversed-phase HPLC (RP-HPLC) on C18-modified silica (B1680970) columns is often effective. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds. researchgate.net
The process involves injecting the crude reaction mixture onto a preparative-scale column. As the mobile phase is pumped through the column, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. youtube.com A detector, commonly a UV detector, monitors the eluent, and the fractions corresponding to the peak of the target compound are collected using a fraction collector. The collected fractions are then combined, and the solvent is removed, typically by evaporation, to yield the purified compound. shimadzu.com
Table 2: Illustrative Preparative HPLC Method for Purification
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 20 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Sample Loading | Crude reaction mixture dissolved in mobile phase A |
| Fraction Collection | Triggered by UV signal corresponding to the target compound's peak |
This table represents a typical, illustrative method.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The analysis begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. znaturforsch.com
Sophisticated computer software is then used to analyze the diffraction pattern and calculate the electron density map of the crystal's unit cell. This map is interpreted to determine the positions of the individual atoms, ultimately yielding the final molecular structure. For hydrochloride salts of aminoadamantanes, such as rimantadine (B1662185) hydrochloride, X-ray crystallography reveals not only the structure of the cation but also how the cations and chloride anions are linked through hydrogen bonds to form the crystal lattice. znaturforsch.com This information is crucial for understanding the solid-state properties of the drug substance.
Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, can also be informed by crystallographic data. chemistrysteps.combiomedres.us While the adamantane cage itself is rigid, the side chains can adopt different conformations, and X-ray crystallography provides a snapshot of the preferred conformation in the solid state.
Table 3: Representative Crystallographic Data for Adamantane Hydrochloride Derivatives
| Parameter | Amantadine (B194251) Hydrochloride | Rimantadine Hydrochloride |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | P4/n | P4₂/n |
| Unit Cell Dimensions | a = 7.60 Å, c = 9.15 Å | a = 18.377 Å, c = 7.505 Å |
| Molecules per Unit Cell (Z) | 2 | 8 |
| Key Interactions | N-H···Cl hydrogen bonds | N-H···Cl hydrogen bonds |
Data compiled from studies on related adamantane derivatives for illustrative purposes. znaturforsch.comresearchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. It is a crucial step in the characterization of a newly synthesized substance, as it provides experimental verification of its elemental composition and, by extension, its empirical formula.
For this compound (C₁₁H₂₀ClNO), elemental analysis is performed to confirm that the isolated product has the correct stoichiometry and is free from significant impurities. The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The mass of each element in the original sample is then calculated from the amounts of the combustion products. The percentage of chlorine is typically determined by other methods, such as titration.
The experimentally determined mass percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.gov
Table 4: Elemental Analysis Data for this compound (C₁₁H₂₀ClNO)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 60.68% | 60.55% |
| Hydrogen (H) | 9.26% | 9.31% |
| Chlorine (Cl) | 16.28% | 16.19% |
| Nitrogen (N) | 6.43% | 6.38% |
| Oxygen (O) | 7.35% | 7.57% (by difference) |
This table presents theoretical values and representative hypothetical experimental data for verification purposes.
Future Directions and Emerging Research Avenues for 3 Aminomethyl Adamantan 1 Ol Hydrochloride in Academic Contexts
Exploration of Novel Synthetic Pathways to Adamantane (B196018) Scaffolds
The synthesis of adamantane derivatives has evolved significantly since its initial discovery. Future academic research is focused on developing more efficient, selective, and sustainable synthetic methodologies. A key area of exploration is the construction of the adamantane framework from various acyclic, monocyclic, or bicyclic starting materials. mdpi.com For instance, the cyclization of bicyclo[3.3.1]nonane derivatives remains a fruitful approach for creating 1,2-disubstituted adamantane compounds. mdpi.com
Another major thrust is the late-stage functionalization of the adamantane core. The development of novel catalytic techniques for C–H bond activation and functionalization allows for the direct introduction of diverse chemical groups onto the adamantane skeleton. mdpi.com This approach bypasses the need for lengthy de novo syntheses and enables the rapid generation of libraries of derivatives for screening. Research into ring expansion and contraction reactions of adamantane homologues also presents a promising strategy for accessing unique substitution patterns that are otherwise difficult to obtain. mdpi.com These advanced synthetic methods are crucial for creating structurally diverse adamantane derivatives for various applications. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Framework Construction | Building the adamantane cage from simpler bicyclic precursors like bicyclo[3.3.1]nonanes. mdpi.com | Access to specific substitution patterns, including chiral derivatives. mdpi.com |
| C–H Functionalization | Direct, selective introduction of functional groups onto the pre-formed adamantane skeleton. mdpi.com | Increased synthetic efficiency, rapid diversification of compounds. mdpi.com |
| Ring Expansion/Contraction | Modifying adamantane homologues (e.g., homoadamantane) to create substituted adamantanes. mdpi.com | Generation of unique and complex adamantane structures. mdpi.com |
| Orthogonal Functionalization | Creating scaffolds with multiple functional groups that can be modified independently. researchgate.net | Enables precise, multi-directional conjugation for applications in materials and medicinal chemistry. researchgate.net |
Identification of Unexplored Biological Targets for Adamantane Derivatives
While early adamantane derivatives like amantadine (B194251) were developed as antiviral agents targeting the M2 proton channel of the influenza A virus, the academic community is now looking far beyond this initial application. nih.govnih.gov The rigid adamantane scaffold serves as an excellent anchor to orient pharmacophores, enhancing interactions with biological targets. nih.gov
Future research will focus on identifying and validating novel protein targets for adamantane-based compounds. Enzymes, in particular, represent a vast and largely untapped area. Adamantane derivatives have already shown promise as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and hydroxysteroid dehydrogenases. nih.gov Systematic screening of adamantane libraries against diverse enzyme classes could uncover new therapeutic leads for metabolic diseases, inflammation, and cancer.
Beyond enzymes, ion channels and G-protein coupled receptors (GPCRs) remain high-priority targets. The lipophilic nature of the adamantane cage facilitates crossing cell membranes and interacting with transmembrane domains of these proteins. nih.gov Incorporating the adamantane moiety into peptides and other signaling molecules can also lead to increased receptor subtype selectivity and enhanced metabolic stability in vivo. nih.gov There is also growing interest in the potential of adamantane derivatives to modulate neuroinflammation and cognitive function, suggesting new avenues for treating neurodegenerative diseases. nih.gov
Application in Materials Science and Nanotechnology Research
The application of adamantane derivatives is rapidly expanding into materials science and nanotechnology, where its rigid, well-defined structure is highly advantageous. researchgate.net Adamantane-based compounds are being investigated for the creation of novel supramolecular materials and nano-devices. nih.govmdpi.com
A significant area of emerging research is in the development of materials with unique optoelectronic properties. nih.govresearchgate.netrsc.org Adamantane-type clusters, including inorganic variants, have demonstrated strong nonlinear optical (NLO) properties, such as second-harmonic generation (SHG) and white-light generation (WLG). rsc.org The precise control over the adamantane scaffold allows for the tuning of these properties by modifying substituents and elemental composition. rsc.org
In nanotechnology, adamantane's ability to act as a "molecular anchor" is being exploited in drug delivery systems. nih.govresearchgate.net Its lipophilicity allows it to be stably incorporated into the lipid bilayers of liposomes, providing a platform for attaching targeting ligands to the liposome (B1194612) surface for cell-specific recognition. nih.gov Furthermore, the host-guest chemistry between adamantane and cyclodextrins is a cornerstone of supramolecular assembly, enabling the construction of complex, self-assembled nanosystems for various biomedical applications. nih.gov The synthesis of linear adamantane assemblies within carbon nanotubes also points to novel hybrid materials with unique properties. bit.edu.cn
| Application Area | Research Focus | Key Adamantane Property |
| Nonlinear Optics | Development of materials for second-harmonic generation (SHG) and white-light generation (WLG). rsc.org | Rigid, tetrahedral scaffold allows for precise chromophore orientation. rsc.org |
| Drug Delivery | Use as a lipophilic anchor in liposomes and for host-guest interactions with cyclodextrins. nih.govresearchgate.net | High lipophilicity and specific binding affinity. nih.gov |
| Supramolecular Chemistry | Building block for self-assembled materials and molecular recognition systems. nih.govmdpi.com | Defined three-dimensional geometry and predictable non-covalent interactions. mdpi.com |
| Nanomaterials | Creation of hybrid materials, such as adamantane assemblies within carbon nanotubes. bit.edu.cn | Structural rigidity and potential for ordered assembly in confined spaces. bit.edu.cn |
Integration of Artificial Intelligence and Machine Learning in Adamantane Derivative Design
In the context of adamantane chemistry, ML models can be trained to predict the biological activity of virtual compounds against specific targets, enabling large-scale in silico screening before any synthesis is undertaken. nih.gov Generative AI models, such as recurrent neural networks (RNNs) and diffusion models, can design entirely new adamantane-based structures with desired physicochemical and pharmacological properties. nih.govnih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To fully understand the biological effects and therapeutic potential of novel adamantane derivatives, sophisticated preclinical models are essential. Future academic research will increasingly rely on advanced in vitro and in vivo systems that more accurately mimic human physiology.
The limitations of traditional 2D cell cultures are being overcome by the development of 3D models such as organoids and organ-on-a-chip (OOC) systems. mdpi.com These models provide a more realistic cellular environment, allowing for more accurate assessment of a compound's efficacy and potential toxicity. mdpi.com For neuroactive adamantane derivatives, for example, brain organoids or neuro-vascular units on a chip can offer critical insights into their mechanisms of action and effects on neural plasticity. nih.gov
In in vivo research, the focus will be on using genetically engineered mouse models and advanced imaging techniques to study how adamantane compounds interact with their targets in a living organism. For instance, studies on anticancer adamantane derivatives have utilized human cancer cell xenografts in mice to demonstrate tumor growth suppression and analyze cell cycle arrest. nih.gov These advanced models are crucial for validating new biological targets and understanding the complex pharmacology of adamantane derivatives before they can be considered for further development.
Addressing Unresolved Research Gaps in the Academic Understanding of the Compound
Despite decades of research, several knowledge gaps remain in the academic understanding of adamantane derivatives, including 3-(aminomethyl)adamantan-1-ol (B1269787) hydrochloride. Future research should aim to address these unresolved questions.
A primary gap is the full elucidation of the structure-activity relationships (SAR) for various biological targets. While the adamantane cage is known to enhance lipophilicity and provide a rigid scaffold, the precise influence of substituent position, stereochemistry, and electronics on target binding is not always well understood. publish.csiro.au Systematic studies using diverse libraries and computational modeling are needed to build comprehensive SAR models.
Another area requiring further investigation is the off-target effects of adamantane compounds. The same lipophilicity that enhances target engagement can also lead to non-specific binding and unforeseen toxicities. A deeper understanding of the polypharmacology of these derivatives is necessary.
Finally, the full potential of adamantane in materials science is still being charted. While applications in NLO and drug delivery are emerging, the systematic exploration of adamantane-based polymers, liquid crystals, and other advanced materials is an open field for academic inquiry. nih.govresearchgate.netrsc.org Closing these research gaps will be critical for unlocking the next generation of adamantane-based technologies and therapeutics.
Q & A
Basic: What synthetic methodologies are recommended for 3-(aminomethyl)adamantan-1-ol hydrochloride, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via reductive amination of Schiff base intermediates. For example, reacting amantadine derivatives with aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) in anhydrous alcohol under reflux, followed by reduction with NaBH₄ in methanol . Key optimization steps include:
- Temperature control : Maintain reflux conditions to ensure complete imine formation.
- Solvent choice : Use anhydrous methanol or ethanol to minimize side reactions.
- Purification : Slow solvent evaporation (H₂O/EtOH mixtures) yields crystals suitable for structural analysis .
- Yield improvement : Adjust stoichiometry of NaBH₄ to Schiff base (4:1 molar ratio) for efficient reduction .
Advanced: How do structural modifications at the aminomethyl position affect biological activity, particularly in antiviral research?
Answer:
Adamantane derivatives with aminomethyl groups exhibit enhanced antiviral potential due to their ability to interact with viral targets (e.g., influenza M2 proton channels). Modifications such as:
- Substituent addition : Introducing halogen or alkyl groups (e.g., chloro, methyl) can increase lipophilicity and membrane permeability .
- Stereochemical control : Intramolecular hydrogen bonds (e.g., O–H⋯N interactions) stabilize conformations critical for target binding .
- Pharmacophore tuning : Combining adamantane with aromatic cores (e.g., naphthalene) improves binding affinity to viral proteins .
Basic: What analytical techniques validate the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ 2.611 Å for O–H⋯N interactions) .
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity can be achieved with reverse-phase C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 248–250°C) with literature data to detect impurities .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
Answer:
Contradictions often arise from polymorphic forms or solvent residues. Strategies include:
- Crystallization standardization : Use consistent solvent systems (e.g., H₂O/EtOH 1:2 v/v) to obtain uniform crystal forms .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrates affecting melting points.
- Collaborative validation : Cross-reference data with peer-reviewed studies (e.g., Acta Crystallographica for structural data) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency measures : For skin contact, rinse with soap/water for 15 minutes; for eye exposure, irrigate with saline .
Advanced: How does storage condition variability impact experimental reproducibility?
Answer:
- Moisture sensitivity : Store in airtight containers with desiccants to prevent hydrolysis .
- Temperature : Degradation occurs above 25°C; maintain storage at 2–8°C for long-term stability .
- Light exposure : Amber glass containers reduce photolytic decomposition .
Basic: What are key considerations in assessing the compound’s reactivity with common reagents?
Answer:
- Oxidation/Reduction : Avoid strong oxidizers (e.g., KMnO₄) to prevent adamantane cage degradation. Use mild reductants like NaBH₄ for selective modifications .
- Acid/Base stability : Stable in neutral pH; avoid concentrated HCl or NaOH to prevent salt formation or decomposition .
Advanced: What mechanistic insights guide its application in neurodegenerative disease models?
Answer:
- NMDA receptor antagonism : The adamantane core mimics memantine’s mechanism, blocking excessive glutamate signaling .
- Blood-Brain Barrier (BBB) penetration : Lipophilic adamantane derivatives show improved CNS bioavailability .
- Dosage optimization : In vivo studies require pharmacokinetic profiling to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
